molecular formula C23H30O5 B012227 Fercomin CAS No. 104758-20-5

Fercomin

Cat. No.: B012227
CAS No.: 104758-20-5
M. Wt: 386.5 g/mol
InChI Key: UJYSKNUHBUUKAD-URHOCTSQSA-N
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Description

Fercomin, chemically identified as Ferruginol (C₂₀H₂₆O), is a diterpene phenolic compound predominantly isolated from plants of the Cupressaceae family, such as Sequoia sempervirens and Juniperus species . Its structure features a fused tricyclic abietane skeleton with a hydroxyl group at C12, contributing to its antioxidant and antimicrobial properties.

Properties

CAS No.

104758-20-5

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

[(1R,3aR,4R,8aS)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C23H30O5/c1-14(2)18-13-19(24)22(4)20(12-15(3)10-11-23(18,22)26)28-21(25)16-6-8-17(27-5)9-7-16/h6-9,12,14,18,20,26H,10-11,13H2,1-5H3/t18-,20-,22-,23+/m1/s1

InChI Key

UJYSKNUHBUUKAD-URHOCTSQSA-N

SMILES

CC1=CC(C2(C(=O)CC(C2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC1=C[C@H]([C@]2(C(=O)C[C@@H]([C@]2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(C2(C(=O)CC(C2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Taxodione and Sugiol

Ferruginol belongs to the abietane diterpene class. Two structurally related compounds are Taxodione (C₂₀H₂₄O₃) and Sugiol (C₂₀H₂₆O₂), which share the abietane backbone but differ in functional groups (Table 1).

Property Ferruginol Taxodione Sugiol
Molecular Formula C₂₀H₂₆O C₂₀H₂₄O₃ C₂₀H₂₆O₂
Molecular Weight 282.42 g/mol 312.40 g/mol 298.42 g/mol
Key Functional Groups C12 hydroxyl C7 ketone, C14 methyl C11 hydroxyl, C7 ketone
Bioactivity Anticancer, Antioxidant Antiparasitic Anti-inflammatory
Source Cupressaceae Taxodium distichum Salvia species

Key Differences :

  • Taxodione lacks the hydroxyl group at C12 but includes a ketone at C7, enhancing its antiparasitic efficacy compared to Ferruginol .
  • Sugiol features an additional hydroxyl group at C11, broadening its anti-inflammatory applications .

Functional Analogues: Curcumin and EF24

Ferruginol shares functional similarities with polyphenolic antioxidants like Curcumin (C₂₁H₂₀O₆) and its synthetic analog EF24 (C₁₉H₁₅F₃N₂O₂), particularly in free-radical scavenging and anticancer mechanisms (Table 2).

Property Ferruginol Curcumin EF24
Molecular Formula C₂₀H₂₆O C₂₁H₂₀O₆ C₁₉H₁₅F₃N₂O₂
Molecular Weight 282.42 g/mol 368.38 g/mol 364.33 g/mol
Mechanism ROS scavenging, Apoptosis induction Nrf2 activation, Metal chelation NF-κB inhibition
Bioavailability Low (lipophilic) Very low (rapid metabolism) Moderate (enhanced stability)
Clinical Applications Neuroprotection Colorectal cancer Ovarian cancer

Key Insights :

  • Curcumin exhibits superior metal-chelating properties but suffers from poor bioavailability due to rapid glucuronidation .
  • EF24, a fluorinated curcumin analog, demonstrates enhanced stability and specificity in targeting interleukin-18 pathways, outperforming both Ferruginol and curcumin in vitro cytotoxicity .

Pharmacokinetic and Stability Comparisons

  • Solubility: Ferruginol’s lipophilicity limits its aqueous solubility, whereas curcumin’s solubility is pH-dependent .
  • Stability: Ferruginol is stable under acidic conditions, while curcumin degrades in the presence of metal ions like Cu²⁺ . EF24’s fluorinated structure resists metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fercomin
Reactant of Route 2
Fercomin

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